Benz(a)anthracen-7-amine

Description

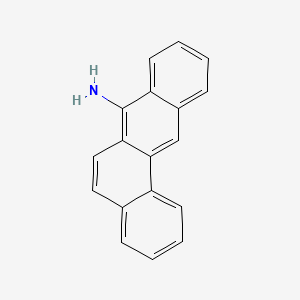

Structure

2D Structure

Properties

IUPAC Name |

benzo[a]anthracen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVNNXIUZUDMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178521 | |

| Record name | Benz(a)anthracen-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-18-2 | |

| Record name | Benz(a)anthracen-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracen-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Characterization for Research Applications

Strategies for Regiospecific Synthesis of Benz(a)anthracen-7-amine

The regiospecific synthesis of this compound is not a trivial process and typically involves a multi-step approach, as direct amination of the benz(a)anthracene (B33201) core is often unselective. Strategies focus on building the benz(a)anthracene skeleton with a pre-installed functional group at the desired position or functionalizing a pre-formed benz(a)anthracene core in a controlled manner.

One effective strategy involves the synthesis of a key precursor, 7-methylbenz(a)anthracene or Benz(a)anthracene-7-methanol. smolecule.comnih.gov For instance, Benz(a)anthracene-7-methanol acetate (B1210297) can be synthesized from simpler aromatic compounds through cyclization reactions, followed by the introduction of the methanol (B129727) group and subsequent acetylation. smolecule.com This alcohol functional group at the C7 position serves as a versatile handle for conversion to the amine. A common synthetic sequence would involve:

Activation of the Hydroxyl Group: The alcohol in Benz(a)anthracene-7-methanol is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride, respectively. Alternatively, it can be converted to a halide, for example, 7-bromomethylbenz[a]anthracene. koreamed.org

Nucleophilic Substitution: The activated intermediate is then subjected to nucleophilic substitution with an amine source. A Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, or a reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) can yield the desired primary amine, this compound.

Modern synthetic methods for constructing the core benz[a]anthracene structure include palladium-catalyzed tandem C–H activation/bis-cyclization reactions of precursors like propargylic carbonates with terminal alkynes. beilstein-journals.org Such methods offer a highly regioselective route to substituted benz[a]anthracenes, which could be adapted to produce a 7-substituted precursor amenable to conversion into the amine. beilstein-journals.org

Another approach, inspired by the synthesis of related compounds, involves the reduction of an imine. mdpi.comsemanticscholar.org If a 7-keto-benz(a)anthracene derivative were available, it could be condensed with an amine like hydroxylamine (B1172632) or ammonia, followed by reduction of the resulting oxime or imine to furnish the 7-amino group.

Table 1: Overview of Synthetic Strategies for this compound

| Strategy | Key Precursor | Key Reactions | Advantages |

| Functional Group Interconversion | Benz(a)anthracene-7-methanol biosynth.com or 7-Halomethylbenz[a]anthracene koreamed.org | Tosylation/Mesylation, Halogenation, Nucleophilic Substitution (e.g., Azide reduction, Gabriel synthesis) | Utilizes a common and accessible C7-functionalized intermediate. |

| Tandem Cyclization | Propargylic carbonates and terminal alkynes beilstein-journals.org | Palladium-catalyzed C-H activation/bis-cyclization | High regioselectivity in forming the core structure. |

| Reductive Amination (Hypothetical) | 7-Keto-benz(a)anthracene derivative | Imine/Oxime formation, Reduction | A direct route if the corresponding ketone is accessible. |

Synthesis of Labeled Analogs for Mechanistic Investigations

To trace the metabolic fate and understand the mechanism of action of this compound, isotopically labeled analogs are indispensable tools. The synthesis of these labeled compounds generally follows the same routes developed for the unlabeled molecule, but incorporates an isotope at a specific step.

Common isotopes used include ¹⁴C, ³H, ¹⁵N, and ¹³C. The choice of isotope and its position in the molecule depends on the specific research question.

¹⁴C or ³H Labeling: These are often incorporated into the aromatic backbone to trace the distribution and excretion of the entire molecule. This can be achieved by using a labeled starting material in the initial steps of the benz(a)anthracene ring system synthesis.

¹⁵N Labeling: To specifically follow the fate of the amino group, ¹⁵N is the isotope of choice. In the synthetic strategies described above (Section 2.1), a ¹⁵N-labeled reagent would be used in the amination step. For example, sodium azide with a labeled nitrogen atom (Na¹⁵N₃) or ¹⁵N-potassium phthalimide could be employed.

¹³C Labeling: A ¹³C label can be placed at various positions in the molecule, for instance, at the 7-position, to study specific metabolic transformations or DNA adduct formation via NMR spectroscopy. This would involve using a ¹³C-labeled precursor, such as ¹³C-formaldehyde, in the synthesis of the 7-methanol intermediate.

While specific literature detailing the synthesis of labeled this compound is scarce, the established synthetic routes for polycyclic aromatic compounds are routinely adapted for this purpose.

Preparation of Metabolites and Reactive Intermediates for In Vitro Studies

The biological activity of this compound is intimately linked to its metabolic activation into reactive intermediates. The preparation of these metabolites is crucial for in vitro studies to investigate their interaction with cellular macromolecules like DNA and proteins.

Enzymatic Synthesis: In vitro metabolic systems that mimic physiological processes are commonly used. For example, cytosol preparations from rat lungs, fortified with co-factors like S-adenosyl-L-methionine, have been used to study the metabolism of the parent compound, benz[a]anthracene. nih.gov These systems have been shown to perform enzymatic hydroxylation at the 7-position methyl group to yield a hydroxymethyl derivative, which is a key metabolite. nih.gov Such systems could be adapted to study the metabolism of this compound, potentially leading to N-hydroxylation or ring oxidation.

Chemical Synthesis: The synthesis of specific, stable, but reactive intermediates is also a key strategy.

Epoxides: Polycyclic aromatic hydrocarbons are often metabolized to reactive diol epoxides. ontosight.ai The synthesis of a reference standard, such as Benz(a)anthracene, 7,8,9,10-tetrahydro-trans-7,8-dihydroxy-trans-9,10-epoxy, provides a crucial tool for studying the ultimate carcinogenic species. ontosight.ai Similar epoxides of this compound could be prepared chemically.

Reactive Halides: Compounds like 7-bromomethylbenz[a]anthracene are well-established, stable precursors that act as surrogates for more transient reactive metabolites. koreamed.org This compound reacts readily with nucleophiles and has been instrumental in studying the formation and mutagenic properties of DNA adducts, such as those formed at the guanine (B1146940) and adenine (B156593) bases of DNA. koreamed.org

Photooxidation Products: The photoirradiation of benz[a]anthracene in the presence of oxygen can generate reactive intermediates like endoperoxides, which can lead to the formation of quinones. researchgate.net These photo-oxidation products represent another class of derivatives used in toxicological research.

Derivatization Techniques for Enhanced Analytical Detection and Biological Probes

The analysis of this compound and its polar metabolites in complex biological or environmental matrices often requires derivatization to improve their analytical properties, such as volatility for gas chromatography (GC) or fluorescence for high-performance liquid chromatography (HPLC).

Derivatization for Analytical Detection: The detection of polar metabolites of polycyclic aromatic compounds can be limited by broadened spectral lines and photodegradation. nih.gov Derivatization can overcome these issues.

Permethylation: A derivatization procedure to convert polar hydroxy-benz[a]anthracene isomers into their corresponding methoxy (B1213986) derivatives has been developed. nih.gov This simple, rapid procedure enhances detection by techniques like laser-excited Shpol'skii spectrometry (LESS), achieving detection limits at the part-per-trillion level. nih.gov

Fluorescent Tagging: For HPLC analysis with fluorescence detection, the primary amine group of this compound is an ideal target for derivatization. Reagents such as ATTO-TAG™ CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde) and FQ (3-(2-furoyl)quinoline-2-carboxaldehyde) react with primary amines to form highly fluorescent conjugates. thermofisher.com This allows for ultrasensitive detection, often in the attomole range, with minimal background interference. thermofisher.com Another common approach is the online post-column reduction of related nitro-PAHs to their corresponding highly fluorescent amines. researchgate.net

Derivatization for Biological Probes: Chemical modification can also turn this compound into a probe for studying biological processes.

Luminescent Probes: Benzanthrone (B145504) derivatives, which share a similar polycyclic core, are known for their excellent luminescent properties and are used as fluorescent dyes and probes. researchgate.net By attaching specific functional groups to the this compound core, it is possible to create probes that are sensitive to their microenvironment, such as polarity or pH, making them useful for cellular imaging. researchgate.net

Probes for Macromolecule Interaction: As previously mentioned, converting the amine to a more reactive species or using a precursor like 7-bromomethylbenz[a]anthracene allows the molecule to be used as a probe to identify binding sites on DNA and proteins. koreamed.org The resulting stable adducts can be isolated and characterized to understand the molecular basis of the compound's biological activity.

Table 2: Derivatization Techniques and Applications

| Technique | Reagent/Method | Analyte/Target | Purpose | Analytical Method |

| Permethylation | Diazomethane or similar | Hydroxy-metabolites of Benz(a)anthracene | Enhance stability and spectroscopic properties | Laser Excited Shpol'skii Spectrometry (LESS) nih.gov |

| Fluorescent Tagging | ATTO-TAG™ FQ/CBQCA thermofisher.com | Primary amines (e.g., this compound) | Ultrasensitive detection | HPLC-Fluorescence, Capillary Electrophoresis thermofisher.com |

| Reactive Probing | Synthesis of 7-bromomethylbenz[a]anthracene koreamed.org | DNA, Nucleosides | Study of DNA adduct formation and mutagenesis | HPLC, Mass Spectrometry, NMR koreamed.org |

| Luminescent Probing | Attachment of solvatochromic moieties | Cellular environment (e.g., membranes) | Biological imaging, sensing local polarity/pH | Fluorescence Spectroscopy/Microscopy researchgate.net |

Metabolic Activation and Detoxification Pathways of Benz a Anthracen 7 Amine

Role of Cytochrome P450 Enzymes in N-Hydroxylation and Epoxidation

The initial and critical step in the metabolic activation of Benz(a)anthracen-7-amine is mediated by the cytochrome P450 (CYP450) superfamily of enzymes. These enzymes catalyze two principal types of oxidative reactions on the this compound molecule: N-hydroxylation of the amino group and epoxidation of the aromatic ring system.

N-Hydroxylation: This process involves the addition of a hydroxyl group to the nitrogen atom of the amino group, forming N-hydroxy-benz(a)anthracen-7-amine. This reaction is a key activation step, as the resulting N-hydroxylated metabolite is more reactive than the parent amine. Various CYP450 isoforms, particularly those in the CYP1A subfamily (e.g., CYP1A1 and CYP1A2), are known to be involved in the N-hydroxylation of aromatic amines. The expression of these enzymes can be induced by exposure to PAHs and other xenobiotics.

Epoxidation: In parallel with N-hydroxylation, CYP450 enzymes can also catalyze the formation of epoxides on the aromatic rings of the benz(a)anthracene (B33201) structure. For benz(a)anthracene, metabolism by human liver microsomes has been shown to produce several dihydrodiols, which are formed from the enzymatic hydrolysis of initial epoxide intermediates. The primary dihydrodiols formed are the 8,9-dihydrodiol, 5,6-dihydrodiol, and 10,11-dihydrodiol. The formation of a "bay-region" diol-epoxide, specifically the benz(a)anthracene-3,4-diol-1,2-epoxide, is a critical activation pathway for the parent compound, benz(a)anthracene. It is plausible that this compound can also be metabolized via this pathway, leading to the formation of amino-substituted diol epoxides.

The balance between N-hydroxylation and ring epoxidation is influenced by the specific CYP450 isoforms involved and can vary between species and tissues.

Involvement of N-Acetyltransferases and Sulfotransferases in Biotransformation

Following the initial CYP450-mediated oxidation, the metabolites of this compound can undergo further biotransformation by phase II enzymes, including N-acetyltransferases (NATs) and sulfotransferases (SULTs). These enzymes can play a dual role, participating in both detoxification and further activation of the molecule.

N-Acetyltransferases (NATs): NATs catalyze the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom of the amino group or the N-hydroxy group. N-acetylation of the parent amine is generally considered a detoxification step, leading to a less toxic and more readily excretable metabolite. However, O-acetylation of the N-hydroxy metabolite by NATs can lead to the formation of a highly reactive N-acetoxy ester. This ester is unstable and can spontaneously break down to form a highly electrophilic nitrenium ion. Humans have two main NAT isoenzymes, NAT1 and NAT2, which exhibit different substrate specificities and are polymorphically expressed in the population.

Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. In the context of this compound metabolism, SULTs can act on the N-hydroxy metabolite, forming a sulfate (B86663) conjugate. Similar to O-acetylation, O-sulfonation of N-hydroxy-benz(a)anthracen-7-amine results in an unstable N-sulfonyloxy ester that can readily dissociate to form a nitrenium ion. SULT1A1 is a key enzyme involved in the sulfonation of N-hydroxy arylamines.

Formation and Stability of Electrophilic Intermediates (e.g., N-hydroxylated derivatives, carbocations, nitrenium ions)

The metabolic activation of this compound culminates in the formation of highly reactive electrophilic intermediates that are capable of covalently binding to nucleophilic sites on cellular macromolecules, such as DNA and proteins.

N-hydroxylated derivatives: As mentioned, N-hydroxy-benz(a)anthracen-7-amine is a key intermediate. While more reactive than the parent amine, it is the subsequent esterification by NATs or SULTs that leads to the ultimate carcinogenic species.

Nitrenium Ions: The N-acetoxy and N-sulfonyloxy esters of N-hydroxy-benz(a)anthracen-7-amine are unstable and can undergo heterolytic cleavage of the N-O bond to form a highly electrophilic nitrenium ion (Ar-NH+). This nitrenium ion is a potent electrophile that can react with DNA bases, primarily at the C8 and N2 positions of guanine (B1146940) and the C8 position of adenine (B156593), to form DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.

Carbocations: In addition to the nitrenium ion pathway, the formation of diol epoxides from ring oxidation can lead to the generation of carbocations. The opening of the epoxide ring of a bay-region diol-epoxide results in the formation of a highly reactive benzylic carbocation. This carbocation can also form covalent adducts with DNA.

The stability of these electrophilic intermediates is very low in the cellular environment, leading to rapid reactions with available nucleophiles.

Conjugation Pathways and Excretion Mechanisms

The detoxification of this compound and its metabolites involves conjugation reactions that increase their water solubility and facilitate their excretion from the body.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxylated metabolites of this compound, including phenolic metabolites formed from ring oxidation and the N-hydroxy metabolite. N-glucuronidation of the amino group of the parent compound or its N-hydroxy metabolite can also occur. Glucuronide conjugates are highly water-soluble and are readily excreted in urine and bile. wikipedia.org

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione (GSH) to the electrophilic epoxide intermediates of this compound. This is a major detoxification pathway for PAH diol-epoxides. ki.se The resulting glutathione conjugates are further metabolized to mercapturic acids before being excreted in the urine.

The primary routes of excretion for the conjugated metabolites of this compound are through the urine and feces (via biliary excretion). The relative contribution of each pathway can vary depending on the species and the specific metabolite.

In Vitro and In Vivo Comparative Metabolism Across Species

Significant species differences have been observed in the metabolism of PAHs and aromatic amines. These differences can affect the balance between metabolic activation and detoxification, leading to variations in carcinogenic potency across species.

In vitro studies using liver microsomes and hepatocytes from different species (e.g., rat, mouse, human) have been instrumental in elucidating species-specific patterns of CYP450, NAT, and SULT activities towards various xenobiotics. For example, the metabolism of 7-methylbenz[a]anthracene (B135024) by the fungus Cunninghamella elegans showed both similarities and differences compared to rat liver microsomes. While both systems produced dihydrodiols, the fungal metabolism was more limited in the range of dihydrodiols formed.

These comparative studies are essential for extrapolating data from animal models to assess the potential health risks of this compound exposure in humans.

Table of Metabolizing Enzymes and Their Functions

| Enzyme Family | Specific Enzyme(s) | Role in this compound Metabolism |

| Cytochrome P450 | CYP1A1, CYP1A2 | N-hydroxylation of the amino group; Epoxidation of the aromatic rings |

| N-Acetyltransferases | NAT1, NAT2 | N-acetylation (detoxification); O-acetylation of N-hydroxy metabolite (activation) |

| Sulfotransferases | SULT1A1 | O-sulfonation of N-hydroxy metabolite (activation) |

| UDP-Glucuronosyltransferases | Various UGTs | Glucuronidation of hydroxylated metabolites and the amino group (detoxification) |

| Glutathione S-Transferases | Various GSTs | Conjugation of glutathione to epoxide intermediates (detoxification) |

Molecular Mechanisms of Genotoxicity and Mutagenesis Induced by Benz a Anthracen 7 Amine

Formation and Structural Elucidation of DNA Adducts

There is no available research that specifically details the formation and structural characteristics of DNA adducts resulting from exposure to Benz(a)anthracen-7-amine.

Specificity of Adduct Formation at Purine (B94841) and Pyrimidine (B1678525) Bases

Information regarding the preferential binding sites of this compound metabolites to purine (adenine, guanine) or pyrimidine (cytosine, thymine) bases in DNA is not described in the current body of scientific literature. For related compounds, such as 7-methylbenz[a]anthracene (B135024), studies have identified the formation of adducts at deoxyguanosine and deoxyadenosine. nih.gov However, it cannot be assumed that this compound would exhibit the same binding preferences.

Stereochemical Characterization of this compound-DNA Adducts

The three-dimensional arrangement of DNA adducts, a critical factor in determining their mutagenic potential, has not been characterized for this compound. Research on other benz(a)anthracene (B33201) derivatives often involves the characterization of different stereoisomers, such as syn- and anti-diol epoxides, which have varying degrees of biological activity. nih.govnih.gov No such stereochemical analyses are available for the 7-amine derivative.

Mutagenic Spectrum and Hotspot Identification in Genetic Targets

The specific types of genetic mutations induced by this compound and the identification of preferential sites for these mutations remain uninvestigated.

Induction of Point Mutations and Chromosomal Aberrations

There are no studies available that describe the spectrum of mutations, such as base substitutions, insertions, deletions, or larger-scale chromosomal damage, caused by this compound. For comparison, the mutagenicity of other 7-substituted benz[a]anthracene derivatives has been evaluated in bacterial reverse mutation assays. nih.gov

Analysis of Mutations in Reporter Genes and Oncogenes

The specific genes that are targeted by this compound and the nature of the mutations within these genes are unknown. Research on related compounds, such as 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene, has identified mutations in oncogenes like K-ras in liver tumors. However, this information cannot be extrapolated to this compound.

An article focusing solely on the molecular mechanisms of genotoxicity and mutagenesis induced by This compound , as per the requested outline, cannot be generated at this time.

Extensive searches of scientific literature and databases have revealed a significant lack of specific research data for the compound "this compound" concerning its direct impact on DNA replication fidelity, cell cycle checkpoints, and the specific DNA repair mechanisms that modulate its potential genotoxicity.

The available research on related compounds, such as the parent molecule Benz[a]anthracene and its methylated derivatives, provides insights into the general mechanisms of genotoxicity for this class of polycyclic aromatic hydrocarbons (PAHs). This body of work indicates that metabolic activation is often a prerequisite for their carcinogenic and mutagenic effects, leading to the formation of reactive metabolites that can bind to DNA, form adducts, and induce oxidative stress. nih.govwikipedia.orgnih.gov These events can interfere with DNA replication and trigger cellular responses, including cell cycle arrest and the activation of various DNA repair pathways. nih.gov

However, the user's explicit instructions to focus solely on this compound and to strictly adhere to the provided outline cannot be met without specific data for this exact chemical. Providing information on other compounds would violate the core requirements of the request. Generating content without a basis in direct scientific evidence for this compound would be speculative and would not meet the standard of a "thorough, informative, and scientifically accurate" article.

Therefore, until specific research on the molecular toxicology of this compound becomes available, a detailed article on its effects on DNA replication, cell cycle checkpoints, and DNA repair mechanisms cannot be accurately composed.

Carcinogenic Potential and Tumorigenesis Studies of Benz a Anthracen 7 Amine

In Vitro Cell Transformation Assays and Neoplastic Phenotypes

There is no available scientific literature detailing the results of in vitro cell transformation assays conducted specifically with Benz(a)anthracen-7-amine. Such assays are crucial in assessing the potential of a chemical to induce neoplastic phenotypes in cultured cells, providing initial evidence of its carcinogenic capabilities. Studies on the parent compound, Benz(a)anthracene (B33201), have demonstrated its ability to transform mammalian cells in culture. researchgate.net For instance, Benz(a)anthracene has been shown to enhance the transformation of Syrian hamster cells. nih.gov Similarly, a derivative, 7-methylbenz(a)anthracene, has been found to cause morphological and malignant transformation in hamster embryo cells. nih.gov However, without specific studies on this compound, its capacity to induce such changes remains unknown.

In Vivo Animal Bioassays and Tumor Incidence

Comprehensive in vivo animal bioassays specifically investigating the tumorigenicity of this compound have not been reported in the available scientific literature. Animal bioassays are fundamental for determining the carcinogenic potential of a substance in a living organism and for identifying target organs.

Organ-Specific Carcinogenesis (e.g., liver, lung, skin)

There is no data available on the organ-specific carcinogenic effects of this compound in animal models. For the parent compound, Benz(a)anthracene, studies have demonstrated its ability to induce tumors in various organs depending on the route of administration. For example, oral administration to mice has been shown to induce liver and lung tumors. epa.govca.gov Skin application has resulted in skin tumors, and subcutaneous injection has led to sarcomas at the injection site. epa.gov A chlorinated derivative, 7-chlorobenz[a]anthracene, has been shown to have a specific distribution in various organs, including the liver, muscle, kidney, spleen, heart, and lung in rats, suggesting potential for organ-specific effects. nih.govresearchgate.net Without similar studies on this compound, its target organs for carcinogenesis, if any, remain unidentified.

Dose-Response Relationships in Tumorigenesis

No studies have been identified that investigate the dose-response relationship of this compound in tumorigenesis. Establishing a dose-response relationship is critical for understanding the potency of a carcinogen and for risk assessment. For Benz(a)anthracene, some studies have provided data that can be used to estimate cancer potency, particularly for liver tumors in mice. ca.gov

Mechanisms of Tumor Initiation, Promotion, and Progression

The mechanisms by which this compound might initiate, promote, and contribute to the progression of tumors are currently unknown due to a lack of research. The carcinogenic mechanism of many PAHs, including Benz(a)anthracene, involves metabolic activation to reactive intermediates, such as diol epoxides, which can bind to DNA, leading to mutations that can initiate cancer. epa.gov This process is often referred to as tumor initiation. springfieldmo.govnih.gov Subsequent stages of promotion and progression involve complex cellular and molecular changes that lead to the development of a malignant tumor. nih.gov Whether this compound undergoes similar metabolic activation or acts through different pathways has not been investigated. Studies on a related compound, 7-bromomethylbenz[a]anthracene, have explored its role as both a tumor initiator and a powerful promoter in mouse skin. nih.gov

Cellular and Molecular Responses to Benz a Anthracen 7 Amine Exposure

Activation of Aryl Hydrocarbon Receptor (AhR) and Downstream Gene Regulation

Polycyclic aromatic hydrocarbons (PAHs) are well-established agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of numerous genes involved in xenobiotic metabolism. wikipedia.org Upon binding to a PAH ligand, the AhR translocates to the nucleus and initiates the transcription of target genes, most notably those in the Cytochrome P450 1 (CYP1) family. wikipedia.org

Exposure to PAHs like benz(a)anthracene (B33201) leads to the induction of CYP1A1, CYP1A2, and CYP1B1 enzymes. wikipedia.org These enzymes are responsible for metabolizing PAHs, often into more reactive intermediates. wikipedia.org While Benz(a)anthracen-7-amine itself has not been extensively studied, research on other aromatic amines suggests it may modulate this pathway. For instance, aromatic amines such as 4-aminobiphenyl (B23562) and 2-naphthylamine (B18577) have been shown to enhance the induction of CYP1A1 by benzo[a]pyrene (B130552), another potent PAH. nih.gov This indicates a synergistic interaction where the amine compound can amplify the AhR-mediated response to a parent PAH. nih.gov

Conversely, some amino-PAHs can act as mechanism-based inactivators of these enzymes. Studies on 2-aminoanthracene, a three-ring amino-PAH, have shown that it causes a time- and NADPH-dependent inhibition of CYP1A activity. nih.gov This suggests that the metabolic activation of the amino-PAH by CYP1A leads to a reactive intermediate that binds to and inactivates the enzyme. nih.gov Therefore, this compound could potentially act as both an inducer and an inhibitor of the AhR signaling pathway, depending on the cellular context and co-exposure to other ligands.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism of PAH-induced toxicity is the generation of oxidative stress. This occurs when the cellular balance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them is disrupted. nih.gov Studies on the parent compound, benz(a)anthracene, demonstrate that exposure leads to a significant increase in intracellular ROS levels. nih.gov

The metabolic activation of PAHs by CYP enzymes can produce quinone metabolites. These quinones can undergo redox cycling, a process that repeatedly generates superoxide (B77818) anions and other ROS, leading to cellular damage. wikipedia.org This sustained production of ROS can overwhelm cellular antioxidant defenses, such as the enzymes catalase (CAT) and glutathione-S-transferase (GST), and deplete levels of the antioxidant molecule glutathione (B108866) (GSH). nih.govnih.govkoreascience.kr Research on benz(a)anthracene confirmed that exposure leads to a significant decrease in CAT and GST activities and lower GSH levels. nih.govnih.govkoreascience.kr

Furthermore, exposure to benz(a)anthracene can increase levels of nitric oxide (NO), which can react with ROS to form more damaging radicals like peroxynitrite, contributing to nitrosative stress and neuroinflammation. nih.gov While direct evidence for this compound is not available, its metabolic processing is expected to follow similar pathways that lead to the generation of ROS and subsequent oxidative stress. wikipedia.orgresearchgate.net

Perturbations in Cellular Signaling Pathways (e.g., apoptosis, cell proliferation, inflammation)

The cellular damage and oxidative stress induced by PAHs can disrupt critical signaling pathways that regulate cell fate, including apoptosis, proliferation, and inflammation.

Apoptosis: The effect of benz(a)anthracene derivatives on apoptosis (programmed cell death) appears to be highly context-dependent. Studies on the methylated derivative, DMBA, show it can induce apoptosis in certain cell types, such as pre-B lymphocytes. nih.govresearchgate.net This process was found to be dependent on the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. nih.gov In contrast, in a breast cancer cell model, DMBA was found to inhibit apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and the apoptosis-regulating ligand FasL. cellmolbiol.org Furthermore, hydroxylated metabolites of benz(a)anthracene have been shown to increase the expression of apoptosis-related genes like tnfrsf1a and tnfsf10 in fish liver cells. nih.gov These conflicting findings highlight that the ultimate effect on apoptosis likely depends on the specific chemical structure, cell type, and metabolic profile.

Cell Proliferation: Certain derivatives of benz(a)anthracene can promote abnormal cell proliferation, a hallmark of carcinogenesis. DMBA has been shown to markedly increase cancer cell proliferation. nih.gov The underlying mechanism involves the induction of the Wnt/β-catenin signaling pathway, a critical pathway for cell growth. nih.gov DMBA exposure was also found to promote the epithelial-mesenchymal transition (EMT), a process that increases cell migration and invasion. nih.gov

Inflammation: Oxidative stress resulting from PAH exposure is a known trigger for inflammation. wikipedia.org The generation of ROS and nitric oxide can activate inflammatory signaling cascades. nih.gov Some PAHs may contribute to the inflammatory response by directly interacting with immune receptors. For example, in silico studies suggest that certain PAHs can bind to Toll-Like Receptor 4 (TLR4), a key receptor in the innate immune system that, when activated, triggers a pro-inflammatory response. mdpi.com This suggests a potential pathway by which this compound could contribute to inflammatory conditions.

Gene Expression Profiling and Proteomic Analysis of Affected Pathways

High-throughput analysis of gene and protein expression provides a broader view of the pathways affected by benz(a)anthracene derivatives. Studies on DMBA and chlorinated benz(a)anthracene have identified significant alterations in the expression of various genes and proteins.

A study on the effects of DMBA identified significant changes in the expression of several microRNAs, which are small non-coding RNAs that regulate gene expression. nih.gov The same study found that DMBA strongly elevated the expression of the mTORC1 gene, a central regulator of cell growth and metabolism. nih.gov In a separate study, a chlorinated derivative of benz(a)anthracene was found to alter the expression of several CYP genes beyond the typical AhR targets, including CYP2J4, CYP4B1, and CYP17A1, particularly in heart tissue. nih.gov

Proteomic analyses have primarily focused on changes in histone proteins. Exposure to DMBA was found to significantly alter the abundance of several histone proteins in ovarian tissue, suggesting a widespread impact on chromatin structure and gene regulation. nih.govnih.gov

| Compound | Affected Genes/Proteins | Observed Effect | Reference |

|---|---|---|---|

| 7,12-dimethylbenz(α)anthracene (DMBA) | miR-9-3 | Strongly elevated expression | nih.gov |

| 7,12-dimethylbenz(α)anthracene (DMBA) | mTORC1 | Strongly elevated expression | nih.gov |

| 7-chlorinated benz[a]anthracene (7-Cl-BaA) | CYP2J4, CYP4B1, CYP17A1 | Altered expression in heart tissue | nih.gov |

| 7,12-dimethylbenz(a)anthracene (DMBA) | Histone Proteins (H2A, H2B, H3, H4, H1 variants) | Altered abundance | nih.govnih.gov |

Toxicological Endpoints Beyond Carcinogenesis

Neurotoxicological Effects and Mechanisms of Neuronal Damage

Studies on the parent compound, benz[a]anthracene (BEN or BaA), reveal significant neurotoxic potential, primarily through mechanisms involving oxidative stress and disruption of key enzymatic pathways.

In-vitro studies using mouse hippocampal neuronal cells (HT-22) have shown that exposure to benz[a]anthracene can inhibit cell growth and induce neuronal damage. nih.gov The mechanisms underlying this neurotoxicity are multifaceted:

Oxidative Stress: Benz[a]anthracene induces neuronal injury through oxidative stress. This is evidenced by a significant decrease in the activities of antioxidant enzymes such as catalase (CAT) and glutathione-S-transferase (GST), as well as reduced levels of glutathione (B108866) (GSH). nih.gov Concurrently, there is a marked increase in the production of nitric oxide (NO), a molecule implicated in radical-induced neuronal damage. nih.govnih.gov

Cholinergic and Monoaminergic Dysfunction: The compound triggers cholinergic dysfunction by significantly inhibiting acetylcholinesterase (AChE) activity. nih.govnih.gov It also reduces the activity of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov High MAO activity can lead to toxic byproducts like hydrogen peroxide and ammonia, which contribute to oxidative damage. nih.gov

Purinergic System Disruption: Benz[a]anthracene causes a significant increase in adenosine (B11128) deaminase (ADA) activity. nih.govnih.gov ADA is an enzyme that breaks down adenosine, a molecule that regulates neuronal excitability and synaptic transmission. nih.gov Increased ADA activity depletes adenosine levels, disrupting purinergic signaling pathways. nih.gov

These biochemical alterations suggest that benz[a]anthracene and potentially its derivatives may induce neurodegeneration. nih.gov

Table 1: Neurotoxicological Effects of Benz[a]anthracene (BEN) on HT-22 Neuronal Cells

| Parameter Measured | Observed Effect | Implied Mechanism |

|---|---|---|

| Cell Viability | Decreased with prolonged exposure | Inhibition of cell proliferation, cell death |

| Catalase (CAT) Activity | Significantly decreased | Oxidative stress |

| Glutathione-S-Transferase (GST) Activity | Significantly decreased | Oxidative stress |

| Glutathione (GSH) Levels | Decreased | Oxidative stress |

| Nitric Oxide (NO) Levels | Significantly increased | Radical-induced neuronal injury |

| Acetylcholinesterase (AChE) Activity | Significantly reduced | Cholinergic dysfunction |

| Monoamine Oxidase (MAO) Activity | Significantly reduced | Disruption of monoaminergic transmission |

| Adenosine Deaminase (ADA) Activity | Significantly increased | Disruption of purinergic transmission |

Developmental and Reproductive Toxicity Assessments

Research using animal models, particularly aquatic species, has demonstrated the developmental toxicity of benz[a]anthracene.

Studies on Japanese medaka (Oryzias latipes) and zebrafish (Danio rerio) larvae exposed to benz[a]anthracene revealed multiple developmental defects:

Teratogenicity and Morphogenesis Disruption: Exposure induced developmental abnormalities such as spinal curvature and yolk sac edemas. ifremer.frresearchgate.net

Cardiovascular Toxicity: Significant cardiovascular defects are a primary outcome of exposure. Observed effects include pericardial edema (swelling around the heart), intracranial hemorrhage, failure of the heart to loop correctly during development, and degeneration of cardiomyocytes (heart muscle cells). ifremer.frresearchgate.net

DNA Damage: Benz[a]anthracene was found to cause DNA damage in developing larvae. ifremer.fr

Impaired Motor Response: The compound also impaired the swimming behavior and photomotor response of fish larvae. ifremer.fr

These findings indicate that benz[a]anthracene is a potent developmental toxicant, particularly affecting cardiovascular morphogenesis. ifremer.frresearchgate.net

Table 2: Developmental Toxicity Endpoints of Benz[a]anthracene in Fish Larvae

| Endpoint | Species | Observed Effects |

|---|---|---|

| Morphology | Zebrafish, Japanese medaka | Spinal curvature, yolk sac edemas, reduced body length |

| Cardiovascular System | Zebrafish, Japanese medaka | Pericardial edema, hemorrhage, incomplete cardiac looping, cardiomyocyte degeneration |

| Genotoxicity | Japanese medaka | DNA damage |

| Behavior | Japanese medaka | Impaired photomotor response |

Immunotoxicological Investigations

While direct studies on the immunotoxicity of Benz(a)anthracen-7-amine are scarce, research on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) indicates that this class of chemicals can significantly impact the immune system. DMBA is described as a known immunosuppressor. researchgate.net

Studies have shown that carcinogenic PAHs can alter immune function. nih.gov The mechanism of immunotoxicity for compounds like DMBA may be linked to their metabolic activation in target organs. nih.gov For instance, DMBA is known to be genotoxic and can induce cell death through apoptosis, a process intrinsically linked to immune system regulation. researchgate.net

Cytotoxicity and Cellular Morphology Changes

Benz[a]anthracene exhibits clear cytotoxic effects in various cell types. In studies on mouse hippocampal neuronal cells (HT-22), exposure to the compound resulted in a concentration- and time-dependent reduction in cell viability. nih.govkoreascience.kr After 120 hours of treatment, the highest tested concentration of benz[a]anthracene reduced cell viability to 38.1%. nih.gov

Light microscopy revealed distinct changes in cellular morphology. nih.govnih.gov Cells treated with higher concentrations of benz[a]anthracene showed:

Inhibition of cell growth nih.gov

Cell detachment from the culture surface nih.gov

Neuronal damage and eventual cell death nih.govnih.gov

Similarly, the related compound 7,12-dimethylbenz[a]anthracene (DMBA) has been shown to induce p53-dependent cytotoxicity, which leads to cell death via apoptosis. researchgate.net This suggests that cytotoxicity is a significant endpoint for this class of PAHs.

Table 3: Summary of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Benz[a]anthracene | BaA, BEN |

| 7,12-dimethylbenz[a]anthracene | DMBA |

| Anthracene (B1667546) | ANT |

| Catalase | CAT |

| Glutathione-S-transferase | GST |

| Glutathione | GSH |

| Nitric Oxide | NO |

| Acetylcholinesterase | AChE |

| Monoamine Oxidase | MAO |

Environmental Distribution, Exposure Assessment, and Remediation Strategies

Sources and Environmental Fates of Benz(a)anthracen-7-amine and Related Amino-PAHs

This compound, a derivative of the four-ring polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene (B33201), is not typically released directly into the environment in significant quantities. Instead, its presence is often the result of the transformation of other pollutants. Amino-PAHs, as a class, can be formed through various environmental processes.

One major pathway for the formation of amino-PAHs is the reduction of nitro-PAHs. Nitro-PAHs are generated during incomplete combustion processes, such as in diesel engine exhaust. Once in the environment, these nitro-PAHs can be transformed into their amino-PAH counterparts by microbial action in soil and sediment, or through metabolic processes in organisms.

The environmental fate of this compound is governed by its physicochemical properties. Like its parent compound, it is expected to be relatively persistent and have low water solubility, leading to its association with particulate matter in the air and sediment in aquatic environments. Its mobility in soil is likely to be limited due to strong adsorption to organic matter. Abiotic degradation processes, such as photooxidation, may play a role in its transformation in the atmosphere and surface waters.

Bioaccumulation and Biotransformation in Ecological Systems

The lipophilic nature of this compound suggests a potential for bioaccumulation in aquatic organisms. Organisms can take up the compound from contaminated water, sediment, and through their diet. Once absorbed, the compound can be distributed to various tissues, with a higher likelihood of accumulation in fatty tissues.

Biotransformation is a key process that determines the persistence and potential toxicity of this compound in organisms. In fish, for example, PAHs and their derivatives are metabolized by cytochrome P450 enzymes, primarily in the liver. nih.gov This metabolic process aims to increase the water solubility of the compound to facilitate its excretion. The metabolism of benz(a)anthracene in fish liver microsomes has been shown to produce various hydroxylated and dihydrodiol metabolites. nih.gov While specific studies on the biotransformation of this compound are limited, it is anticipated to undergo similar metabolic pathways, including hydroxylation and conjugation, to form more polar metabolites that can be eliminated from the body.

In terrestrial ecosystems, soil microorganisms play a crucial role in the biotransformation of PAHs and their derivatives. Bacteria and fungi have been identified that can degrade benz(a)anthracene. nih.govnih.gov For instance, the soil bacterium Sphingobium sp. strain KK22 has been shown to biotransform benz(a)anthracene, leading to ring fission products. nih.govnih.gov It is plausible that similar microbial pathways are involved in the degradation of this compound in soil environments.

Human Exposure Pathways and Biomarkers of Exposure

Human exposure to this compound can occur through various pathways, primarily inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact with contaminated soil or materials. Given that amino-PAHs are associated with diesel exhaust, inhalation is a significant route of exposure in urban and industrial areas. Contamination of soil and water can lead to the uptake of these compounds by plants and aquatic organisms, which can then enter the human food chain. Smoked fish has been identified as a source of benz(a)anthracene. mdpi.com

Once absorbed, this compound and other amino-PAHs are metabolized and their metabolites are excreted in urine. The measurement of these metabolites in urine serves as a valuable tool for assessing human exposure. While specific biomarkers for this compound are not well-established, urinary amino-PAHs, in general, are used as biomarkers for exposure to nitro-PAHs from sources like diesel exhaust. Analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, are employed to measure these biomarkers in biological samples. nih.gov

Environmental Monitoring and Risk Prioritization

Monitoring the presence of this compound in the environment is essential for assessing potential risks to ecosystems and human health. Analytical methods are crucial for detecting and quantifying this compound in various environmental matrices, including air, water, soil, and sediment. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of PAHs and their derivatives. nih.gov For instance, a sensitive method for measuring airborne particle-associated benz[a]anthracene-7,12-quinone, a related compound, has been established using two-dimensional HPLC with fluorescence detection. nih.gov Similar methodologies can be adapted for the detection of this compound.

Risk prioritization for this compound involves evaluating its potential for toxicity and exposure. While data on the specific toxicity of this compound is scarce, its parent compound, benz(a)anthracene, is a known carcinogen. nj.govepa.govca.gov Therefore, its amino derivative is also of potential concern. The risk assessment process considers factors such as the concentration of the compound in the environment, its persistence, bioaccumulation potential, and toxicity. Regulatory bodies often use such information to establish guidelines and standards for environmental protection.

Bioremediation and Chemical Degradation Approaches

Remediation of sites contaminated with this compound and other PAHs is critical to mitigate environmental and health risks. Bioremediation has emerged as a cost-effective and environmentally friendly approach. nih.gov This technology utilizes the metabolic capabilities of microorganisms to degrade contaminants into less harmful substances. Strategies to enhance bioremediation include bioaugmentation (introducing specific PAH-degrading microbes to a site) and biostimulation (adding nutrients to stimulate the activity of indigenous microorganisms). researchgate.netscispace.commdpi.com Composting is another bioremediation technique that has shown effectiveness in treating PAH-contaminated soils. mdpi.com

The effectiveness of bioremediation can be influenced by the bioavailability of the contaminant. For hydrophobic compounds like this compound, which tend to sorb strongly to soil particles, their availability to microorganisms can be limited. Research has focused on strategies to enhance bioavailability, such as the use of surfactants.

Advanced Analytical Techniques for Detection and Quantification in Biological and Environmental Matrices

Chromatographic Separation Methods (e.g., HPLC, GC) with Advanced Detection (e.g., Fluorescence, Mass Spectrometry)

Chromatographic techniques are the cornerstone for the analysis of Benz(a)anthracen-7-amine, providing the necessary separation from other polycyclic aromatic hydrocarbons (PAHs) and related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages when coupled with advanced detection systems.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly in the reversed-phase mode (RP-HPLC), is well-suited for the separation of amino-PAHs. The separation is typically achieved on C18 or other suitable stationary phases, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Fluorescence Detection (FLD): Amino-PAHs, including this compound, are often naturally fluorescent, making HPLC with fluorescence detection a highly sensitive and selective method. The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For compounds that are not naturally fluorescent or have weak fluorescence, pre-column or post-column derivatization can be employed to enhance their fluorescence properties. For instance, various reagents can react with primary aromatic amines to produce highly fluorescent derivatives. nih.govnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides a high degree of specificity and structural information, making it a powerful tool for the unambiguous identification and quantification of this compound. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for such compounds. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. nih.gov

Interactive Table: Representative HPLC Methods for Aromatic Amines and PAHs

| Analyte Group | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Primary Aromatic Amines | Reversed-Phase C18 | Acetonitrile/Buffer | Fluorescence (with derivatization) | Wastewater and soil |

| PAHs | Ascentis® Express PAH | Acetonitrile/Water | Fluorescence | Olive Oil |

| Aromatic Amines | C18 modified with SDS | SDS/1-propanol/water | UV | Environmental Water |

| PAHs | DACC Column | Not specified | Fluorescence | Edible Oils |

Gas Chromatography (GC):

GC is another powerful technique for the analysis of semi-volatile compounds like this compound. The sample is vaporized and separated in a capillary column.

Mass Spectrometry (MS) Detection: GC coupled with a mass spectrometer (GC-MS) is a widely used method for the analysis of PAHs and their derivatives in environmental samples. shimadzu.com It offers excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. For complex matrices, high-resolution GC columns are essential to separate isomers. shimadzu.com

Spectroscopic Characterization of this compound and Its Metabolites

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its metabolites.

UV-Visible Spectroscopy: The UV-visible absorption spectrum of an aromatic compound is determined by its electronic structure. The extended π-system of benz[a]anthracene results in characteristic absorption bands. wikipedia.org The addition of an amino group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benz[a]anthracene molecule, due to the electron-donating nature of the amine group extending the conjugation. rsc.org

Fluorescence Spectroscopy: Benz[a]anthracene and many of its derivatives exhibit fluorescence. nih.gov The fluorescence emission and excitation spectra are characteristic of the molecule's structure and can be used for sensitive detection. The introduction of an amino group can significantly influence the fluorescence quantum yield and the wavelengths of maximum excitation and emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural determination of this compound and its metabolites. While specific NMR data for this compound is not readily available, analysis of related benzanthrone (B145504) derivatives demonstrates the utility of NMR in assigning the chemical shifts of protons and carbons in the polycyclic ring system. researchgate.netmdpi.com These data provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of the parent compound, benz[a]anthracene, is well-documented. nist.gov For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern would likely involve the loss of the amino group and characteristic fragmentation of the polycyclic aromatic core, aiding in its identification. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. researchgate.net

Interactive Table: Spectroscopic Data for Benz[a]anthracene and Related Compounds

| Compound | Technique | Key Spectral Features |

|---|---|---|

| Benz[a]anthracene | UV-Vis | Characteristic absorption bands in the UV region. |

| Benz[a]anthracene | Fluorescence | Exhibits greenish-yellow fluorescence. nih.gov |

| 7-Methylbenz[a]anthracene (B135024) | Mass Spectrometry (EI) | Provides molecular weight and fragmentation pattern. nist.gov |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | ¹H and ¹³C NMR | Detailed chemical shift assignments for the polycyclic structure. researchgate.net |

Immunological Detection Methods for Adducts and Biomarkers

Exposure to carcinogenic aromatic amines can lead to the formation of DNA adducts, which can serve as biomarkers of exposure and potential cancer risk. Immunological methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive approach for the detection of these adducts.

ELISA for PAH-DNA Adducts: Competitive ELISAs have been developed using antibodies that specifically recognize DNA modified by reactive metabolites of PAHs, such as benzo[a]pyrene (B130552) diol epoxide (BPDE). nih.govcellbiolabs.comcosmobio.co.jpcellbiolabs.com These assays can detect very low levels of adducts in DNA isolated from human tissues. nih.gov The principle involves the competition between the adducts in the sample and a known amount of labeled adduct for binding to a limited number of antibody sites. A similar approach could be developed for the detection of this compound-DNA adducts, provided that specific antibodies are generated.

Other Immunoassays: Besides ELISA, other immunoassay formats can also be applied for the detection of carcinogen-DNA adducts. These methods are valuable for screening large numbers of samples in molecular epidemiology studies. nih.gov

Sample Preparation and Enrichment Strategies for Trace Analysis

Effective sample preparation is crucial for the successful analysis of this compound at trace levels in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and present it in a form compatible with the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and cleanup of aromatic amines and PAHs from aqueous samples. tandfonline.comtandfonline.comresearchgate.net Various sorbents, such as C18-modified silica (B1680970) or styrene-divinylbenzene copolymers, can be used to retain the analytes from the sample matrix. tandfonline.com The retained compounds are then eluted with a small volume of an organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a dispersive SPE technique, has also been successfully applied to the extraction of PAHs from soil samples. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from aqueous samples into an immiscible organic solvent. However, it can be time-consuming and may require large volumes of organic solvents. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. nih.gov It is particularly useful for the analysis of volatile and semi-volatile organic compounds in water and air samples.

Enrichment Techniques: For the analysis of PAHs in complex matrices like edible oils or petroleum products, multi-step cleanup procedures may be necessary. nih.govthermofisher.com These can include techniques like size-exclusion chromatography to remove high-molecular-weight interferences, followed by adsorption chromatography on silica or Florisil to separate PAHs from other matrix components. nih.gov

Interactive Table: Sample Preparation Techniques for Aromatic Amines and PAHs

| Technique | Matrix | Target Analytes | Key Features |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Environmental Water | Aromatic Amines | Good recoveries and pre-concentration. tandfonline.comtandfonline.com |

| QuEChERS | Soil | PAHs | Fast, simple, and effective with high recoveries. thermofisher.com |

| Solid-Phase Microextraction (SPME) | Water | Aromatic Amines | Solvent-free, sensitive for trace analysis. nih.gov |

| Multi-step Chromatography | Petroleum Products | PAHs | Effective for complex, high-interference matrices. nih.gov |

Computational Chemistry and in Silico Modeling for Benz a Anthracen 7 Amine Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Benz(a)anthracen-7-amine. These calculations can determine key electronic parameters that govern the chemical behavior of the compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.orgnih.gov

Table 1: Representative Quantum Chemical Properties of Amino-Substituted PAHs

| Parameter | Description | Typical Value Range for Amino-PAHs |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | 3.0 to 5.0 |

| Reactivity | Tendency to undergo chemical reactions | Higher than parent PAH |

Note: The values presented are representative for amino-substituted polycyclic aromatic hydrocarbons and are intended to provide a general understanding. Specific values for this compound would require dedicated quantum chemical calculations.

Prediction of Metabolic Pathways and Bioactivation Products

In silico tools play a significant role in predicting the metabolic fate of xenobiotics, including this compound. Software such as BioTransformer, Meteor, and the OECD QSAR Toolbox can simulate the metabolic pathways a compound is likely to undergo in biological systems. researchgate.netnih.gov These tools utilize databases of known metabolic reactions and algorithms to predict the formation of phase I and phase II metabolites.

For PAHs and their amino derivatives, metabolic activation is a critical step in their mechanism of toxicity and carcinogenicity. This process often involves cytochrome P450 enzymes, which can introduce hydroxyl groups into the aromatic ring system. Subsequent enzymatic reactions can lead to the formation of highly reactive intermediates, such as diol epoxides or nitrenium ions, which can covalently bind to cellular macromolecules like DNA. mdpi.com

While specific in silico metabolic predictions for this compound are not detailed in the provided search results, studies on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that metabolism often occurs at the bay region of the molecule. mdpi.com For this compound, it is plausible that in silico models would predict initial N-hydroxylation of the amino group, followed by esterification to form a reactive nitrenium ion. Additionally, oxidation of the aromatic rings could lead to the formation of various hydroxylated and diol metabolites.

Table 2: Plausible Predicted Metabolic Pathways for this compound

| Metabolic Step | Predicted Product(s) | Potential for Bioactivation |

| N-Hydroxylation | N-hydroxy-benz(a)anthracen-7-amine | High (precursor to nitrenium ion) |

| Ring Hydroxylation | Various hydroxylated benz(a)anthracen-7-amines | Moderate (can lead to diol epoxides) |

| Epoxidation | This compound epoxides | High (reactive intermediates) |

| Conjugation (Phase II) | Glucuronide or sulfate (B86663) conjugates | Generally detoxification |

Note: This table represents plausible metabolic pathways based on the known metabolism of other amino-PAHs. The actual metabolic profile of this compound would need to be confirmed by experimental studies.

Molecular Docking and Dynamics Simulations of Interactions with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule, such as this compound or its metabolites, and a biological macromolecule, such as DNA, enzymes, or receptors.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the specific interactions involved. For carcinogenic PAHs, a crucial interaction is the formation of DNA adducts. nih.gov Docking studies can help to identify the most likely sites on DNA where metabolites of this compound might bind. Studies on other PAH derivatives have shown that these molecules can intercalate into the DNA double helix or bind to the major or minor grooves. nih.gov The amino group and its metabolites can form hydrogen bonds and other non-covalent interactions with the DNA bases, which can precede the formation of a covalent bond.

MD simulations can then be used to study the dynamic behavior of the ligand-macromolecule complex over time, providing information on the stability of the interaction and any conformational changes that may occur. While specific molecular docking or MD simulation studies for this compound were not found in the search results, research on other PAH derivatives suggests that their reactive metabolites form stable adducts with DNA, which can lead to mutations if not repaired. nih.gov

Table 3: Representative Molecular Docking Parameters for PAH-DNA Interactions

| Parameter | Description | Typical Values |

| Binding Energy (kcal/mol) | The strength of the interaction between the ligand and DNA | -7 to -10 |

| Interacting Residues | Specific DNA bases involved in the interaction | Guanine (B1146940), Adenine (B156593) |

| Binding Mode | The way the ligand binds to DNA | Intercalation, Groove binding |

Note: These values are representative of interactions between PAH metabolites and DNA. The specific binding parameters for this compound would require dedicated molecular modeling studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity. unicamp.br For PAHs and their derivatives, QSAR models have been developed to predict their carcinogenic and phototoxic potential. nih.govunicamp.br

These models use a set of molecular descriptors, which are numerical representations of the chemical's structure and properties, to predict a specific toxicological endpoint. Descriptors can include electronic properties (such as HOMO and LUMO energies), steric properties, and hydrophobic properties (such as the octanol-water partition coefficient, logP).

While a specific QSAR model for the toxicity of this compound was not identified in the search results, general QSAR studies on PAHs have shown that factors such as the size, shape, and electronic properties of the molecule are important determinants of their carcinogenicity. nih.gov The presence of the amino group in this compound would be a critical descriptor in any QSAR model for this class of compounds, as it significantly influences the electronic properties and metabolic activation potential.

Table 4: Key Descriptor Types in QSAR Models for PAH Toxicity

| Descriptor Type | Examples | Relevance to Toxicity |

| Electronic | HOMO/LUMO energies, Partial charges | Relates to reactivity and ability to form DNA adducts |

| Topological | Molecular connectivity indices, Shape indices | Describes the size and shape of the molecule |

| Physicochemical | LogP, Molar refractivity | Relates to bioavailability and distribution in tissues |

Note: The development of a robust QSAR model for the toxicity of amino-PAHs would require a large dataset of compounds with experimentally determined toxicities.

In Silico Tools for Environmental Fate and Transport Prediction

In silico tools are widely used to predict the environmental fate and transport of chemicals, providing crucial information for environmental risk assessment. The US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Program Interface) is a widely used software package for this purpose. researchgate.netepa.govepisuite.dev EPI Suite™ consists of a collection of models that estimate various physicochemical properties and environmental fate parameters.

For this compound, EPI Suite™ can predict properties such as its octanol-water partition coefficient (Log KOW), water solubility, vapor pressure, and bioconcentration factor (BCF). These properties are essential for understanding how the compound will partition between different environmental compartments such as air, water, soil, and biota.

Table 5: Predicted Environmental Fate and Transport Properties for this compound (CAS No. 2381-38-6) using EPI Suite™ (Illustrative)

| Property | Predicted Value | Implication for Environmental Fate |

| Log KOW (Octanol-Water Partition Coefficient) | High | Tends to sorb to soil and sediment and bioaccumulate |

| Water Solubility | Low | Limited mobility in water |

| Vapor Pressure | Low | Not highly volatile |

| Biodegradation | Slow | Likely to persist in the environment |

| Atmospheric Oxidation Half-life | Short | If airborne, likely to degrade relatively quickly |

| Bioconcentration Factor (BCF) | High | Potential for accumulation in aquatic organisms |

Note: These are illustrative predictions based on the expected properties of a compound with the structure of this compound. Actual EPI Suite™ predictions should be run for the specific chemical structure.

Human Health Risk Assessment and Regulatory Science of Amino Pahs

Derivation of Health-Based Guidance Values (e.g., No Significant Risk Levels)

Health-based guidance values, such as No Significant Risk Levels (NSRLs), are established to provide a benchmark for safe levels of exposure to carcinogenic chemicals. The derivation of these values is a data-intensive process that often relies on animal carcinogenicity studies. For Benz(a)anthracen-7-amine, specific health-based guidance values have not been established due to a lack of dedicated toxicological studies.

In the absence of specific data, risk assessment can sometimes be informed by the toxicological profile of the parent compound, in this case, benz(a)anthracene (B33201). For instance, California's Proposition 65 has established an NSRL for benz(a)anthracene based on its carcinogenicity. The process to derive such a value involves identifying suitable animal studies and using dose-response models to extrapolate a level of exposure that would correspond to a negligible lifetime cancer risk, typically defined as one excess case of cancer per 100,000 people (a 10⁻⁵ risk level) ca.govepa.gov.

Carcinogenic potencies for benz(a)anthracene have been estimated from oral carcinogenicity studies in mice that showed the induction of liver tumors ca.gov. These calculations are adjusted to account for differences in body size between humans and experimental animals ca.gov.

For polycyclic aromatic hydrocarbons (PAHs), a Toxicity Equivalency Factor (TEF) approach is often used to assess the risk of mixtures. This method compares the carcinogenic potency of a given PAH to that of the well-studied and potent carcinogen, benzo(a)pyrene. However, such a framework has not been formally established for amino-PAHs.

Interactive Data Table: Health-Based Guidance and Regulatory Values for Benz(a)anthracene

| Parameter | Value | Agency/Jurisdiction | Notes |

| No Significant Risk Level (NSRL) | 0.033 µ g/day (oral) | California OEHHA (Proposition 65) | Based on a 10⁻⁵ lifetime cancer risk ca.gov. |

| Oral Slope Factor | 0.7 per mg/kg-day | U.S. EPA (Screening Value) | Based on a relative potency factor of 0.1 compared to benzo(a)pyrene. |

| Weight-of-Evidence for Carcinogenicity | Group B2: Probable Human Carcinogen | U.S. EPA | Based on sufficient evidence of carcinogenicity in animals epa.gov. |

| Carcinogenicity Classification | Group 2A: Probably carcinogenic to humans | IARC | Based on sufficient evidence in experimental animals and strong evidence that it belongs to a class of compounds with a common mechanism of carcinogenicity. |

This table presents data for the parent compound, benz(a)anthracene, as specific values for this compound are not available.

Epidemiological Studies and Human Biomarker Research

There is a significant lack of epidemiological studies specifically investigating the health effects of this compound in human populations. Research in this area tends to focus on broader classes of compounds, such as PAHs or nitro-PAHs, or on exposures from specific sources like diesel exhaust.

Human biomarker research for amino-PAHs is an emerging field. Urinary amino-PAHs are being explored as biomarkers of exposure to their parent nitro-PAHs, which are known to be present in diesel exhaust and other combustion sources nih.gov. The rationale is that once nitro-PAHs are absorbed by the body, they can be metabolized to amino-PAHs, which are then excreted in the urine.

A study of workers exposed to high levels of diesel engine emissions found that urinary concentrations of 1-aminopyrene were significantly higher in exposed workers and correlated with exposure to soot and elemental carbon, as well as with urinary mutagenicity nih.gov. This suggests that urinary amino-PAHs can serve as effective biomarkers of exposure to certain nitro-PAHs and the associated health risks nih.gov.

However, the relationships between different amino-PAHs can be complex, with some being more strongly associated with occupational exposure and others with sources like cigarette smoke nih.gov. This highlights the need for further research to identify specific and reliable biomarkers for a wider range of amino-PAHs.

Interactive Data Table: Biomarkers for Amino-PAH Exposure

| Biomarker | Parent Compound(s) | Source of Exposure | Key Findings |

| Urinary 1-aminopyrene | 1-nitropyrene | Diesel engine emissions | Significantly higher in exposed workers and correlated with mutagenicity nih.gov. |

| Urinary 2-aminofluorene | 2-nitrofluorene | Diesel engine emissions, cigarette smoke | Affected by both occupational exposure and smoking nih.gov. |

| Urinary amino-PAH metabolites | Various nitro-PAHs | Environmental and occupational sources | A method has been developed to quantify 15 different amino-PAHs in human urine to assess exposure to nitro-PAHs researchgate.net. |

This table summarizes findings for general amino-PAH biomarkers, as specific biomarker research for this compound is not available.

Regulatory Classifications and Policy Implications for Environmental Contaminants

Specific regulatory classifications for this compound by major national or international health agencies were not found. The regulatory status of this compound is therefore largely undetermined.

In contrast, the parent compound, benz(a)anthracene, is well-characterized from a regulatory perspective and is classified as a probable human carcinogen by several agencies. The International Agency for Research on Cancer (IARC) classifies benz(a)anthracene in Group 2A, "probably carcinogenic to humans". The United States Environmental Protection Agency (U.S. EPA) classifies it as a Group B2 carcinogen, also indicating it is a probable human carcinogen, based on sufficient evidence of carcinogenicity in animals epa.gov.

These classifications have significant policy implications. They trigger the need for regulatory actions to limit human exposure, such as setting permissible exposure limits in the workplace and establishing cleanup levels for contaminated sites. For example, under the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313 in the U.S., facilities that manufacture, process, or otherwise use benz(a)anthracene above certain thresholds must report their environmental releases noaa.gov.

The policy implications for unclassified but potentially hazardous compounds like this compound are less clear. In the absence of specific data, regulatory decisions may be made based on the principle of precaution or by considering the compound as part of a broader class of regulated chemicals, such as PAHs.

Interactive Data Table: Regulatory Classifications for Benz(a)anthracene

| Agency/Organization | Classification | Basis for Classification |

| International Agency for Research on Cancer (IARC) | Group 2A: Probably carcinogenic to humans | Sufficient evidence of carcinogenicity in experimental animals. |

| U.S. Environmental Protection Agency (U.S. EPA) | Group B2: Probable human carcinogen | Sufficient evidence of carcinogenicity in animals epa.gov. |

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Based on evidence from studies in experimental animals. |

This table provides regulatory classifications for the parent compound, benz(a)anthracene, due to the lack of specific classifications for this compound.

Cumulative Risk Assessment of Mixtures Containing this compound

Humans are typically exposed to complex mixtures of chemicals rather than single substances. Cumulative risk assessment is a framework for evaluating the combined risks from multiple stressors, including chemical mixtures. For PAHs, it is recognized that they often occur together in the environment, and their combined carcinogenic effects are a public health concern nih.gov.

The U.S. EPA has developed provisional guidance for the quantitative risk assessment of PAH mixtures epa.gov. This approach often uses the TEF methodology, where the concentrations of different carcinogenic PAHs in a mixture are converted to an equivalent concentration of benzo(a)pyrene to estimate the total carcinogenic risk epa.gov.

A significant challenge in applying this framework to amino-PAHs is the lack of toxicity data for most individual compounds, including this compound. Without data on the carcinogenic potency of individual amino-PAHs, it is difficult to develop a scientifically robust cumulative risk assessment framework for mixtures containing these compounds.